molecular formula C9H14O2 B1333794 5-Propylcyclohexane-1,3-dione CAS No. 57641-89-1

5-Propylcyclohexane-1,3-dione

Cat. No. B1333794
CAS RN: 57641-89-1
M. Wt: 154.21 g/mol
InChI Key: RHELOIKNLIFWEO-UHFFFAOYSA-N
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Description

Cyclohexane-1,3-dione derivatives are a class of organic compounds that serve as versatile precursors for the synthesis of a wide range of bioactive molecules. These compounds are characterized by a six-membered ring with two ketone groups at the first and third positions. The presence of highly active methylene groups and di-carbonyl groups in these derivatives makes them highly reactive and useful for various chemical transformations .

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives can be achieved through various methods. For instance, 5,6-dimethylene-2-cyclohexene-1,4-dione can be generated through the thermal ring opening of 1,2,3,6-tetrahydrobenzocyclobutene-3,6-dione at 140°C, which then can be trapped as dimers or undergo Diels-Alder reactions to yield polycyclic 1,4-benzoquinones . Additionally, spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones, which are precursors for enantiomerically pure cyclopropane-1,1-dicarboxylates, have been synthesized from 1-menthone, demonstrating the potential for chiral syntheses . Furthermore, simple syntheses of trifluoromethylated cyclohexane-1,3-dione derivatives have been reported, which are valuable as reactive intermediates for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives is crucial for their reactivity. For example, the boat conformation of the dioxanedione ring in spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones influences their diastereofacial selectivity . The crystal structure of 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one, a Michael adduct from cyclohexane-1,3-dione, has been resolved, revealing details about the planarity of the cyclohexenone ring and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Cyclohexane-1,3-dione derivatives undergo a variety of chemical reactions. They can participate in Michael additions to nitro-olefins, leading to the formation of butenolide derivatives with a 2-hydroxyimino-substituent . These derivatives also react with other substrates such as aldehydes, malononitriles, and chalcones to construct six-membered oxygen heterocycles . The versatility of these reactions is attributed to the active methylene moiety and di-carbonyl groups present in the cyclohexane-1,3-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,3-dione derivatives are influenced by their structural features. The presence of the trifluoromethyl group, for example, imparts unique properties to the derivatives, making them suitable for the synthesis of fluorine-containing organic and heterocyclic compounds . The reactivity of these compounds allows for the synthesis of a variety of heterocycles and natural products with significant biological activities, such as anti-viral, anti-bacterial, and anti-cancer properties .

Scientific Research Applications

Stabilizer in Propellant

5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative of 5-Propylcyclohexane-1,3-dione, has been utilized as a stabilizer for double-base propellants, showing promising results in stability tests (Soliman & El-damaty, 1984).

Antimicrobial and Anticancer Activity

Cyclohexane-1,3-dione derivatives, including 5-Propylcyclohexane-1,3-dione, have been synthesized and studied for their antimicrobial and anticancer activities. These derivatives have shown promising results in in vitro studies, particularly against breast cancer and bacterial proteins (Chinnamanayakar et al., 2019).

Synthesis of Organic and Heterocyclic Compounds

Derivatives like 5-(trifluoromethyl)cyclohexane-1,3-dione have been synthesized as reactive intermediates for the creation of organic and heterocyclic compounds containing a trifluoromethyl group. These compounds play a crucial role in the synthesis of various organic molecules (Fadeyi & Okoro, 2008).

Kairomonal Activities

2-Acylcyclohexane-1,3-diones, related to 5-Propylcyclohexane-1,3-dione, have been identified as kairomones. These compounds influence the behavior of certain parasitoids, such as Bracon hebetor, by acting as arrestment and host-trail following kairomones (Strand et al., 1989).

Iodinating Agent

Derivatives like 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione have been used as iodinating agents for selective synthesis of α-iodoketones from allylic alcohols. This usage demonstrates the chemical versatility and utility of cyclohexane-1,3-dione derivatives in synthetic chemistry (Martinez-Erro et al., 2017).

Heterocycles Synthesis

Cyclohexan-1,3-dione derivatives are key in synthesizing six-membered oxygen-containing heterocycles, which are crucial in the development of various bioactive molecules. These derivatives serve as intermediates for synthesizing natural products and other valuable bioactive compounds (Sharma et al., 2020).

Safety and Hazards

5-Propylcyclohexane-1,3-dione is classified under GHS07 and carries a warning signal word . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-propylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHELOIKNLIFWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371927
Record name 5-propylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylcyclohexane-1,3-dione

CAS RN

57641-89-1
Record name 5-propylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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